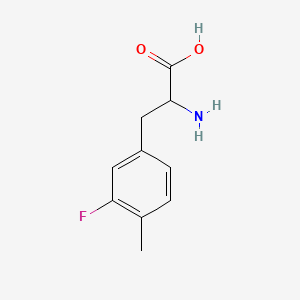

3-Fluoro-4-methyl-DL-phenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluoro-4-methyl-DL-phenylalanine is a fluorinated derivative of phenylalanine, an essential aromatic amino acid.

Mechanism of Action

Target of Action

The primary targets of 3-Fluoro-4-methyl-DL-phenylalanine are enzymes involved in the synthesis of fluorinated compounds . These enzymes include cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme systems .

Mode of Action

This compound interacts with its targets by participating in enzymatic reactions that lead to the synthesis of fluorinated compounds . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of fluorinated compounds . The downstream effects of these pathways include the production of fluorinated natural products that are widely used in the fields of molecular imaging, pharmaceuticals, and materials .

Pharmacokinetics

It is known that the introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .

Result of Action

The molecular and cellular effects of this compound’s action include the formation of fluorinated compounds with new functions and improved performance . These compounds are used in various applications, including molecular imaging, pharmaceuticals, and materials .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that achieving selective fluorination is a huge challenge under mild conditions .

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-methyl-DL-phenylalanine, like its parent compound phenylalanine, is expected to participate in various biochemical reactions

Cellular Effects

Given its structural similarity to phenylalanine, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

This compound is likely involved in similar metabolic pathways as phenylalanine, potentially interacting with various enzymes or cofactors

Transport and Distribution

It is possible that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 4-methyl-DL-phenylalanine using fluorinating agents such as [18F]AcOF or [18F]F2 . The reaction is usually carried out under mild conditions to ensure selective fluorination without affecting other functional groups.

Industrial Production Methods

Industrial production of fluorinated phenylalanines often employs enzymatic synthesis methods. Enzymes such as fluorinases are used to catalyze the formation of C-F bonds, providing a more efficient and environmentally friendly approach to synthesizing fluorinated compounds . This method is particularly advantageous for large-scale production due to its high selectivity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-DL-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

Oxidation: Formation of 3-fluoro-4-methylbenzaldehyde or 3-fluoro-4-methylbenzoic acid.

Reduction: Formation of 3-fluoro-4-methylbenzyl alcohol or 3-fluoro-4-methylbenzylamine.

Substitution: Formation of various substituted phenylalanine derivatives.

Scientific Research Applications

3-Fluoro-4-methyl-DL-phenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Incorporated into proteins to study protein structure and function.

Industry: Used in the development of new materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

- 3-Fluoro-DL-phenylalanine

- 4-Fluoro-3-methyl-DL-phenylalanine

- 3,4-Dimethoxy-DL-phenylalanine

Uniqueness

3-Fluoro-4-methyl-DL-phenylalanine is unique due to the specific positioning of the fluorine and methyl groups on the phenylalanine structure. This unique arrangement imparts distinct chemical and biological properties, making it particularly valuable in research and industrial applications .

Properties

IUPAC Name |

2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTNDIMQYVVGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)

![1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2712650.png)

![4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)

![N-(3-fluoro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2712656.png)

![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2712663.png)

![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2712666.png)

![6-{[4-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B2712670.png)